molecular formula C15H24O6S B14288083 2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol;4-methylbenzenesulfonic acid CAS No. 127218-58-0

2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol;4-methylbenzenesulfonic acid

Cat. No.: B14288083
CAS No.: 127218-58-0
M. Wt: 332.4 g/mol
InChI Key: XSIRWVSUXHHFHF-UHFFFAOYSA-N
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Description

2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol;4-methylbenzenesulfonic acid is a chemical compound that combines the structural features of a dioxane ring and a benzenesulfonic acid group. The dioxane ring provides stability and rigidity, while the benzenesulfonic acid group imparts solubility and reactivity. This compound is used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol typically involves the reaction of 2,2-dimethyl-1,3-dioxane with an appropriate alcohol under acidic conditions. The reaction is catalyzed by toluenesulfonic acid, which facilitates the formation of the dioxane ring and the subsequent attachment of the ethanol group .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent reaction conditions and high yields. The use of molecular sieves or orthoesters can help remove water from the reaction mixture, thereby driving the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol involves its ability to form stable intermediates and protect functional groups during chemical reactions. The dioxane ring provides steric hindrance, preventing unwanted side reactions, while the benzenesulfonic acid group enhances solubility and reactivity. The compound interacts with molecular targets through hydrogen bonding and van der Waals forces, facilitating the desired chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethanol;4-methylbenzenesulfonic acid is unique due to its combination of a dioxane ring and a benzenesulfonic acid group, which provides both stability and reactivity. This dual functionality makes it a versatile reagent in various chemical reactions and applications .

Properties

CAS No.

127218-58-0

Molecular Formula

C15H24O6S

Molecular Weight

332.4 g/mol

IUPAC Name

2-(2,2-dimethyl-1,3-dioxan-5-yl)ethanol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C8H16O3.C7H8O3S/c1-8(2)10-5-7(3-4-9)6-11-8;1-6-2-4-7(5-3-6)11(8,9)10/h7,9H,3-6H2,1-2H3;2-5H,1H3,(H,8,9,10)

InChI Key

XSIRWVSUXHHFHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(OCC(CO1)CCO)C

Origin of Product

United States

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